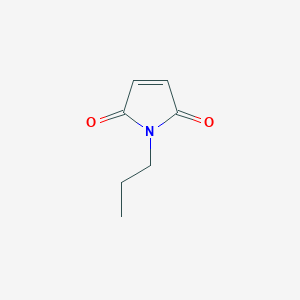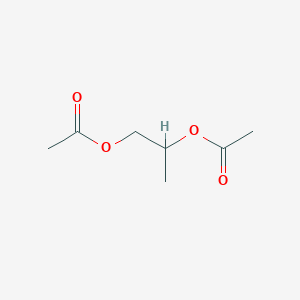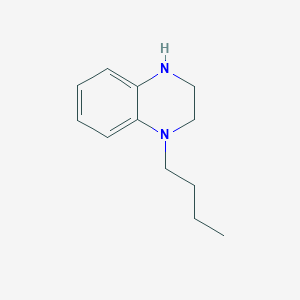
1-Butyl-1,2,3,4-tetrahydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-1,2,3,4-tetrahydroquinoxaline, also known as BQ-123, is a peptide antagonist that has been extensively studied for its potential therapeutic applications. BQ-123 is a selective endothelin receptor type A (ETA) antagonist that has been shown to have a range of biological effects.
作用機序
1-Butyl-1,2,3,4-tetrahydroquinoxaline is a selective ETA antagonist, which means that it binds to and blocks the ETA receptor. The ETA receptor is one of two endothelin receptors, and it is primarily responsible for mediating the vasoconstrictive effects of endothelin-1 (ET-1). By blocking the ETA receptor, 1-Butyl-1,2,3,4-tetrahydroquinoxaline can prevent the vasoconstrictive effects of ET-1, leading to vasodilation and improved blood flow.
生化学的および生理学的効果
1-Butyl-1,2,3,4-tetrahydroquinoxaline has been shown to have a range of biochemical and physiological effects. In addition to its vasodilatory effects, 1-Butyl-1,2,3,4-tetrahydroquinoxaline has been shown to have anti-inflammatory effects and can reduce oxidative stress. Studies have also shown that 1-Butyl-1,2,3,4-tetrahydroquinoxaline can improve cardiac function and reduce blood pressure in animal models of hypertension.
実験室実験の利点と制限
One of the advantages of using 1-Butyl-1,2,3,4-tetrahydroquinoxaline in lab experiments is that it is a selective ETA antagonist, which means that it can be used to specifically block the ETA receptor without affecting the other endothelin receptors. This allows researchers to study the specific effects of ETA receptor blockade. However, one of the limitations of using 1-Butyl-1,2,3,4-tetrahydroquinoxaline is that it is a peptide and may be subject to degradation in vivo. Additionally, the effects of 1-Butyl-1,2,3,4-tetrahydroquinoxaline may be influenced by factors such as the dose and route of administration.
将来の方向性
There are several future directions for research on 1-Butyl-1,2,3,4-tetrahydroquinoxaline. One area of interest is the potential therapeutic applications of 1-Butyl-1,2,3,4-tetrahydroquinoxaline in cardiovascular disease. Studies have shown that 1-Butyl-1,2,3,4-tetrahydroquinoxaline can improve cardiac function and reduce blood pressure in animal models of hypertension, and further research is needed to determine if these effects can be translated to humans. Another area of interest is the potential use of 1-Butyl-1,2,3,4-tetrahydroquinoxaline in cancer therapy. Studies have shown that 1-Butyl-1,2,3,4-tetrahydroquinoxaline can have anti-proliferative effects in cancer cells, and further research is needed to determine if 1-Butyl-1,2,3,4-tetrahydroquinoxaline can be used as a cancer therapy.
合成法
1-Butyl-1,2,3,4-tetrahydroquinoxaline can be synthesized using solid-phase peptide synthesis (SPPS) methods. The synthesis involves coupling the amino acid building blocks in a stepwise manner to form the peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The purity of the final product is typically assessed using analytical HPLC and mass spectrometry.
科学的研究の応用
1-Butyl-1,2,3,4-tetrahydroquinoxaline has been extensively studied for its potential therapeutic applications. It has been shown to have a range of biological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. Studies have also shown that 1-Butyl-1,2,3,4-tetrahydroquinoxaline can improve cardiac function and reduce blood pressure in animal models of hypertension.
特性
CAS番号 |
105105-31-5 |
|---|---|
製品名 |
1-Butyl-1,2,3,4-tetrahydroquinoxaline |
分子式 |
C12H18N2 |
分子量 |
190.28 g/mol |
IUPAC名 |
4-butyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C12H18N2/c1-2-3-9-14-10-8-13-11-6-4-5-7-12(11)14/h4-7,13H,2-3,8-10H2,1H3 |
InChIキー |
YLGJUYMPZIRPQB-UHFFFAOYSA-N |
SMILES |
CCCCN1CCNC2=CC=CC=C21 |
正規SMILES |
CCCCN1CCNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



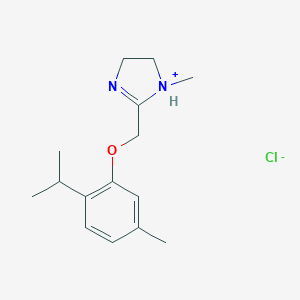
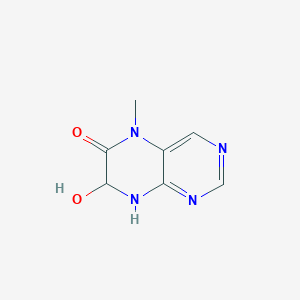
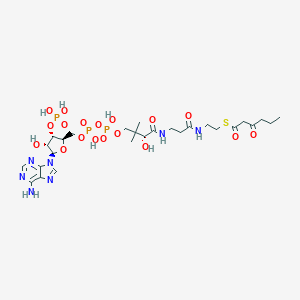
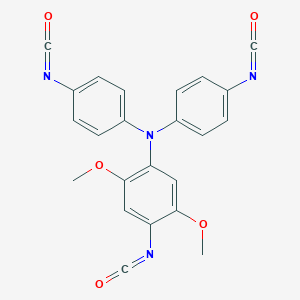
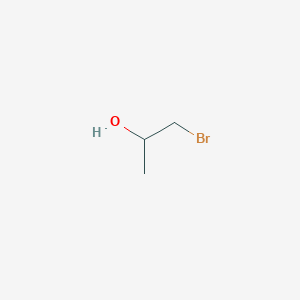
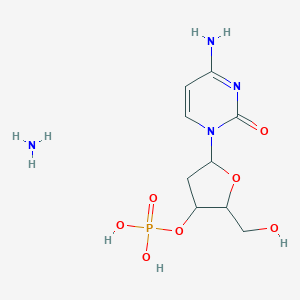
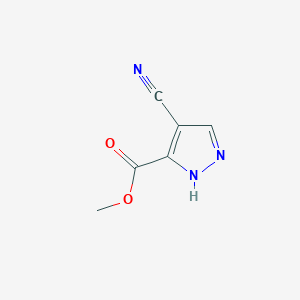
![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)
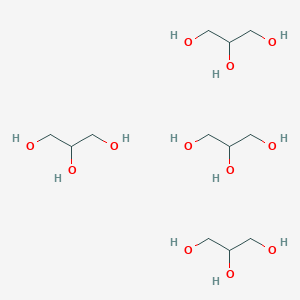
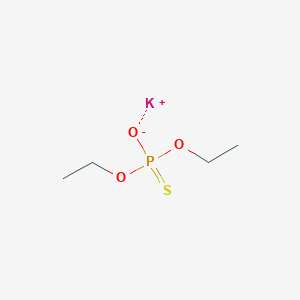
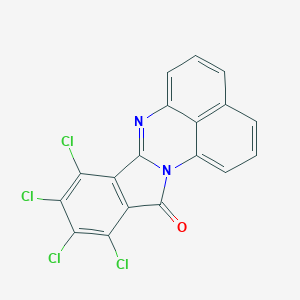
![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B8357.png)
